molecular formula C19H13BrN2O2S2 B11094609 (3Z)-5-bromo-3-[3-(4-ethylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one

(3Z)-5-bromo-3-[3-(4-ethylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one

Cat. No.: B11094609
M. Wt: 445.4 g/mol
InChI Key: ZFYCXGGZOYSRAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3Z)-5-bromo-3-[3-(4-ethylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one is a complex organic molecule featuring a bromine atom, an indole core, and a thiazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-5-bromo-3-[3-(4-ethylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common approach starts with the preparation of the indole core, followed by the introduction of the thiazolidinone ring and the bromine atom. Key steps include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

    Introduction of the Thiazolidinone Ring: This involves the reaction of the indole derivative with a thioamide and an α-halo ketone under basic conditions to form the thiazolidinone ring.

    Bromination: The final step involves the bromination of the compound using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or acetic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, the compound has potential as a pharmacophore in drug design. Its structural features make it a candidate for developing new therapeutic agents, particularly in the fields of anti-inflammatory and anticancer research.

Medicine

In medicine, derivatives of this compound are being investigated for their potential to inhibit specific enzymes or receptors involved in disease pathways. This includes research into its use as an anti-inflammatory or anticancer agent.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the indole and thiazolidinone moieties.

Mechanism of Action

The mechanism of action of (3Z)-5-bromo-3-[3-(4-ethylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins. The thiazolidinone ring can also interact with various biological pathways, contributing to its overall pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3Z)-3-{2-[(4-Ethylphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetic acid
  • (3Z)-5-(4-Ethylphenyl)-3-(2-furylmethylene)-2(3H)-furanone

Uniqueness

Compared to similar compounds, (3Z)-5-bromo-3-[3-(4-ethylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one stands out due to the presence of the bromine atom and the specific arrangement of the thiazolidinone and indole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for further research and development .

Properties

Molecular Formula

C19H13BrN2O2S2

Molecular Weight

445.4 g/mol

IUPAC Name

5-bromo-3-[3-(4-ethylphenyl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-5-yl]indol-2-one

InChI

InChI=1S/C19H13BrN2O2S2/c1-2-10-3-6-12(7-4-10)22-18(24)16(26-19(22)25)15-13-9-11(20)5-8-14(13)21-17(15)23/h3-9,24H,2H2,1H3

InChI Key

ZFYCXGGZOYSRAV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=C(SC2=S)C3=C4C=C(C=CC4=NC3=O)Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.